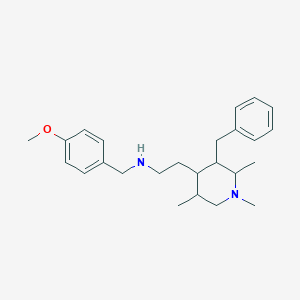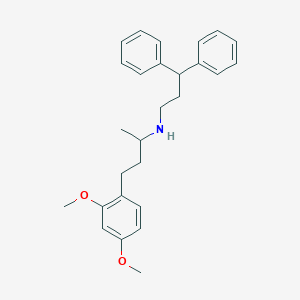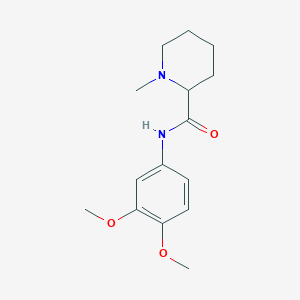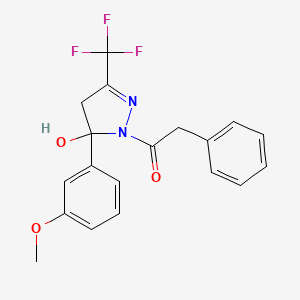
1-acetyl-5-(4-pyridinyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Overview
Description
1-Acetyl-5-(4-pyridinyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a synthetic compound that belongs to the pyrazolone family. It is a potential therapeutic agent with a range of applications in scientific research.
Mechanism of Action
The mechanism of action of 1-acetyl-5-(4-pyridinyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating different signaling pathways, including the NF-κB, MAPK, PI3K/Akt, and JAK/STAT pathways. The compound has also been reported to inhibit the activity of different enzymes, such as COX-2, iNOS, and MMPs, which are involved in inflammation, cancer, and other diseases.
Biochemical and Physiological Effects:
1-Acetyl-5-(4-pyridinyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to exert a range of biochemical and physiological effects in vitro and in vivo. The compound has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in the recruitment of leukocytes to the site of inflammation. The compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells, to inhibit angiogenesis, and to modulate the immune response.
Advantages and Limitations for Lab Experiments
1-Acetyl-5-(4-pyridinyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is a stable and easily synthesized compound with a high purity and yield. It has a low toxicity and can be used at different concentrations without affecting cell viability. The compound can be easily modified to generate analogs with different biological activities. However, the compound also has some limitations, including its solubility, which can affect its bioavailability and pharmacokinetics, and its specificity, which can lead to off-target effects.
Future Directions
1-Acetyl-5-(4-pyridinyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several potential future directions for scientific research. These include:
1. Further exploration of the mechanism of action of the compound and its molecular targets.
2. Development of novel analogs with improved biological activities and pharmacokinetic properties.
3. Evaluation of the compound's efficacy and safety in preclinical and clinical studies for different diseases.
4. Investigation of the compound's potential as a diagnostic and prognostic tool for different diseases.
5. Exploration of the compound's potential as a nanocarrier for drug delivery.
6. Investigation of the compound's potential as a tool for studying different biological processes, such as inflammation, cancer, and viral infections.
In conclusion, 1-acetyl-5-(4-pyridinyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a synthetic compound with a range of potential therapeutic applications. The compound has been extensively studied for its anti-inflammatory, antioxidant, anticancer, antiviral, and antimicrobial activities. The compound's mechanism of action involves the modulation of different signaling pathways and the inhibition of different enzymes. The compound has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, the compound also has some limitations, including its solubility and specificity. The compound has several potential future directions for scientific research, including the development of novel analogs, evaluation of its efficacy and safety in preclinical and clinical studies, and investigation of its potential as a diagnostic and prognostic tool.
Scientific Research Applications
1-Acetyl-5-(4-pyridinyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been reported to exhibit anti-inflammatory, antioxidant, anticancer, antiviral, and antimicrobial activities. The compound has been used as a lead compound for the development of novel drugs targeting different diseases, including cancer, Alzheimer's disease, and viral infections.
properties
IUPAC Name |
1-[5-hydroxy-5-pyridin-4-yl-3-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-7(18)17-10(19,8-2-4-15-5-3-8)6-9(16-17)11(12,13)14/h2-5,19H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPWSPDKQYTJBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C(F)(F)F)(C2=CC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3874965.png)
![3,5-dibromo-N-{3-bromo-4-[(5-chloro-8-quinolinyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B3874968.png)
![4-{2-[1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzenesulfonamide](/img/structure/B3874982.png)

![4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B3875004.png)
![5-bromo-1,7-dimethyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3875006.png)

![5-iodo-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3875017.png)




![ethyl [({(4-amino-1,2,5-oxadiazol-3-yl)[(2,5-dimethylphenyl)amino]methylene}amino)oxy]acetate](/img/structure/B3875072.png)
![3-(3,5-dimethylphenyl)-N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B3875080.png)